Cholesteryl Oleate (CAS 303-43-5) is a monounsaturated cholesterol ester that serves as a critical core lipid in nanoemulsions, a structural director in lipid nanoparticles (LNPs), and a liquid crystal precursor. Featuring a single cis-double bond, it strikes a precise physicochemical balance between the excessive rigidity of saturated esters and the oxidative lability of polyunsaturated variants. With a defined melting point of 44–47 °C , it is heavily prioritized in procurement for applications requiring controlled phase transitions, stable hydrophobic drug solubilization, and reproducible lipid droplet modeling without the risk of rapid auto-oxidation.
Substituting cholesteryl oleate with generic in-class alternatives systematically compromises formulation integrity. Saturated analogs, such as cholesteryl stearate, possess excessively high melting points (>80 °C) that induce crystallization at physiological temperatures, frequently leading to unstable LNP assembly and payload expulsion [1]. Conversely, polyunsaturated substitutes like cholesteryl linoleate are highly susceptible to rapid lipid peroxidation, severely limiting the shelf-life and increasing the cellular toxicity of nanoemulsions [2]. Procurement must strictly specify the oleate ester to maintain both structural fluidity and long-term oxidative stability.
When formulating lipid nanoparticles (LNPs) for RNA delivery, the choice of sterol heavily dictates vesicle assembly and stability. High-throughput in vivo screening demonstrates that substituting unmodified cholesterol with cholesteryl oleate yields highly stable LNPs with the tightest diameter distribution (22–115 nm) among tested cholesterol variants. In contrast, utilizing saturated analogs like cholesteryl stearate frequently results in unstable formulations that fail to encapsulate the payload effectively [1].
| Evidence Dimension | LNP Size Distribution and Formulation Stability |
| Target Compound Data | Tight diameter distribution (22–115 nm) with high inclusion/stability rate |
| Comparator Or Baseline | Cholesteryl stearate (frequently unstable); Unmodified cholesterol (wider size variance) |
| Quantified Difference | Significantly higher formulation success rate and narrower size polydispersity compared to stearate analogs |
| Conditions | 50:29:11:10 molar ratio of 7C1:sterol:C14PEG2000:18:1 Lyso PC carrying siRNA/sgRNA |
Ensures reproducible, monodisperse lipid nanoparticles, preventing costly batch failures during RNA therapeutic manufacturing.
Beyond structural stability, cholesteryl oleate fundamentally alters the in vivo tropism of LNPs. While standard LNPs formulated with unmodified cholesterol primarily target hepatocytes, LNPs incorporating cholesteryl oleate demonstrate a 3-fold higher delivery efficiency to liver endothelial cells compared to hepatocytes. This distinct biodistribution profile allows for the rational design of extra-hepatocyte gene therapies [1].
| Evidence Dimension | In Vivo Delivery Tropism |
| Target Compound Data | 3x higher delivery efficiency to liver endothelial cells vs. hepatocytes |
| Comparator Or Baseline | Unmodified cholesterol (standard hepatocyte targeting) |
| Quantified Difference | 3-fold shift in delivery preference toward endothelial cells |
| Conditions | In vivo systemic administration of barcoded siRNA/sgRNA LNPs |
Provides a procurement-ready structural modification for targeting gene therapies to endothelial tissues rather than the liver parenchyma.
For long-term storage of lipid-based drug delivery vehicles, oxidative degradation is a primary failure mode. In a 237-day longitudinal study of aqueous nanoemulsions, cholesteryl oleate exhibited near-zero increases in lipid peroxidation. Conversely, nanoemulsions formulated with the polyunsaturated cholesteryl linoleate or the saturated cholesteryl stearate showed marked, progressive increases in peroxidation and associated cellular toxicity over the same period [1].
| Evidence Dimension | Long-Term Lipid Peroxidation |
| Target Compound Data | Peroxidation levels remained unchanged over 237 days |
| Comparator Or Baseline | Cholesteryl linoleate and cholesteryl stearate (marked, progressive peroxidation) |
| Quantified Difference | Near-complete suppression of long-term oxidative degradation compared to linoleate and stearate analogs |
| Conditions | Aqueous nanoemulsions stored over 237 days, monitored via lipid peroxidation assays |
Drastically extends the shelf-life and preserves the biocompatibility of commercial lipid nanoemulsions.
The thermal phase behavior of the lipid core is critical for physiological compatibility. Cholesteryl oleate features a melting point of 44–47 °C, allowing it to maintain flexible, low-temperature mesophases near physiological conditions (37 °C). In contrast, cholesteryl stearate exhibits a highly rigid transition temperature of ~80–85 °C. Using stearate in physiological formulations risks premature crystallization, which can lead to payload expulsion or localized tissue irritation [REFS-3, REFS-4].
| Evidence Dimension | Melting Point and Physiological Fluidity |
| Target Compound Data | Melting point 44–47 °C |
| Comparator Or Baseline | Cholesteryl stearate (Melting point ~80–85 °C) |
| Quantified Difference | ~35 °C lower melting point, ensuring fluidity near 37 °C |
| Conditions | Differential scanning calorimetry (DSC) of pure lipids and binary mixtures |
Prevents the solidification and crystallization of lipid cores in injectable or ocular formulations at body temperature.
Leveraging its unique ability to shift LNP tropism, cholesteryl oleate is the optimal sterol for formulating siRNA or sgRNA delivery systems intended for extra-hepatocyte targets, specifically achieving 3-fold higher delivery to liver endothelial cells [1].
Ideal for acting as the hydrophobic core in aqueous nanoemulsions for lipophilic drug delivery, where it prevents the progressive lipid peroxidation and subsequent cellular toxicity seen with linoleate-based formulations over extended storage [2].
Due to its ~45 °C melting point, it is selected over cholesteryl stearate for in vivo formulations to ensure the lipid core remains flexible and resists crystallization at 37 °C, preventing tissue irritation and payload loss.
Procured as a highly stable, biologically relevant neutral lipid standard to study ACAT-mediated esterification, lipid droplet formation, and macrophage foam cell dynamics without the confounding variables of rapid auto-oxidation associated with polyunsaturated esters.